molecular formula C25H27ClFN3O2 B2818395 3-((4-chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 897734-61-1

3-((4-chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No.: B2818395
CAS No.: 897734-61-1
M. Wt: 455.96
InChI Key: YWTTUEQOYIPBJE-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C25H27ClFN3O2 and its molecular weight is 455.96. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Hirshfeld Surface Analysis

The study of crystal structures and Hirshfeld surface analysis of similar compounds, such as hydrochloride salts of related piperazine derivatives, provides insights into their molecular configurations and interactions. These analyses are essential for understanding the solid-state properties, which have implications for the material's stability, reactivity, and potential pharmacological activities (Ullah & Stoeckli-Evans, 2021).

Synthesis of Related Compounds

The synthesis of related compounds, such as flunarizine and its isomers, involves regioselective metal-catalyzed amination and other chemical reactions. These processes are significant for producing compounds with potential vasodilating, cerebral blood circulation improvement, and antihistamine activities (Shakhmaev, Sunagatullina, & Zorin, 2016). Another study focuses on synthesizing amide derivatives of quinolone with antimicrobial activities, highlighting the versatility of similar structures in creating biologically active molecules (Patel, Patel, & Chauhan, 2007).

Biological Activities and Potential Applications

Research into the modulation of 5-HT(2A) receptor-mediated behaviors by related compounds underscores the potential of these molecules in influencing serotonin receptor activities. Such studies are crucial for developing new treatments for psychiatric disorders (Vickers et al., 2001). Additionally, the synthesis and evaluation of novel Mannich bases with piperazines suggest their utility as potential anticancer agents and carbonic anhydrase inhibitors, indicating the broad therapeutic potential of compounds within this chemical space (Gul et al., 2019).

Properties

IUPAC Name

3-[(4-chlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClFN3O2/c1-3-30-17(2)16-22(31)23(25(30)32)24(18-4-6-19(26)7-5-18)29-14-12-28(13-15-29)21-10-8-20(27)9-11-21/h4-11,16,24,31H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTTUEQOYIPBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)Cl)N3CCN(CC3)C4=CC=C(C=C4)F)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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